molecular formula C19H20N2O5 B11321323 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol

Cat. No.: B11321323
M. Wt: 356.4 g/mol
InChI Key: AOMPUFYUZFXEJJ-UHFFFAOYSA-N
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Description

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol is a complex organic compound that belongs to the class of oxazoloquinolines. This compound is characterized by its unique structure, which includes a quinoline core fused with an oxazole ring and substituted with hydroxy and methoxy groups. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol typically involves multi-step organic reactions. One common approach is the condensation of 4-hydroxy-3,5-dimethoxybenzaldehyde with a suitable amine to form an intermediate Schiff base. This intermediate can then undergo cyclization with a suitable reagent, such as thiosemicarbazide, in the presence of a catalyst like glacial acetic acid . The final step involves the formation of the oxazole ring through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, leading to potential anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its fused heterocyclic structure, which imparts distinct chemical reactivity and potential biological activity. The combination of hydroxy, methoxy, and quinoline functionalities makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C19H20N2O5

Molecular Weight

356.4 g/mol

IUPAC Name

4-(4-hydroxy-3,5-dimethoxyphenyl)-3-methyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-b]quinolin-5-one

InChI

InChI=1S/C19H20N2O5/c1-9-15-16(10-7-13(24-2)18(23)14(8-10)25-3)17-11(5-4-6-12(17)22)20-19(15)26-21-9/h7-8,16,20,23H,4-6H2,1-3H3

InChI Key

AOMPUFYUZFXEJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(C3=C(N2)CCCC3=O)C4=CC(=C(C(=C4)OC)O)OC

Origin of Product

United States

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